

Application Notes and Protocols for AP-18 in Calcium Imaging Assays

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Compound of Interest

Compound Name: AP-18

Cat. No.: B2477005

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AP-18 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.^{[1][2][3]} TRPA1 is a non-selective cation channel that plays a crucial role in sensing a variety of noxious stimuli, leading to pain, inflammation, and respiratory responses. Its activation allows the influx of cations, including calcium (Ca^{2+}), which acts as a second messenger to trigger downstream signaling cascades. Due to its specificity, **AP-18** is a valuable pharmacological tool for investigating the physiological and pathological roles of TRPA1 channels. Calcium imaging assays are a common method to assess the activity of TRPA1 and the efficacy of its inhibitors like **AP-18**.^{[1][2]} These assays monitor changes in intracellular calcium concentrations in response to TRPA1 agonists and antagonists.

This document provides detailed application notes and protocols for the use of **AP-18** in calcium imaging assays, aimed at researchers, scientists, and drug development professionals.

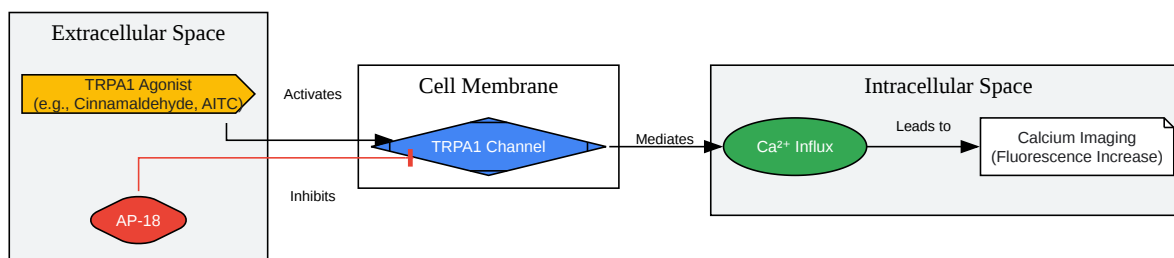
Data Presentation: Quantitative Summary of AP-18 Activity

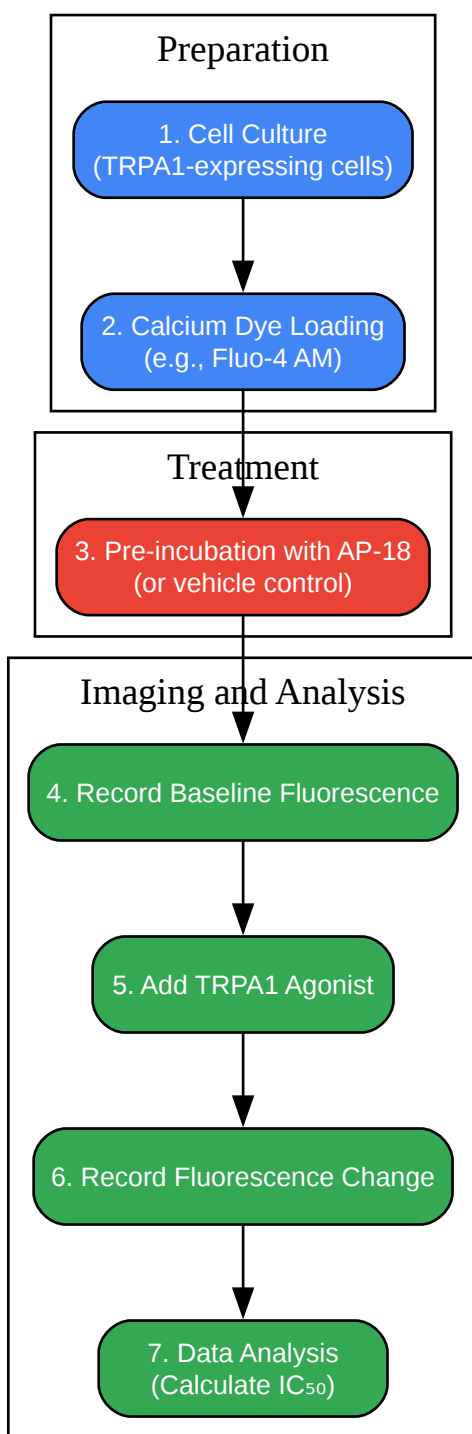
The following table summarizes the key quantitative data for **AP-18**, providing a quick reference for its potency and selectivity.

Parameter	Species	Agonist	Assay	Value	References
IC ₅₀	Human	50 µM Cinnamaldehyde	TRPA1 Activation	3.1 µM	[1] [2] [3]
IC ₅₀	Mouse	50 µM Cinnamaldehyde	TRPA1 Activation	4.5 µM	[1] [2] [3]
IC ₅₀	Not Specified	30 µM AITC	Yo-Pro Uptake	10.3 µM	[1]
Selectivity	Not Specified	Various	TRP Channel Activation	No significant block of TRPV1, V2, V3, V4, or M8 at up to 50 µM	[1] [4]
In vivo Concentration	Mouse	Cinnamaldehyde	Nociception	1 mM (hindpaw injection)	[1]
Solubility	Not Specified	Not Applicable	Not Applicable	Soluble to 100 mM in DMSO and ethanol	[5]

Signaling Pathway of TRPA1 Inhibition by AP-18

The diagram below illustrates the mechanism of action of **AP-18** in blocking TRPA1-mediated calcium influx. TRPA1 channels, present on the cell membrane, are activated by various agonists (e.g., cinnamaldehyde, AITC). This activation leads to an influx of calcium ions into the cell, which can be visualized using calcium-sensitive fluorescent indicators. **AP-18** acts as a selective blocker of the TRPA1 channel, preventing this calcium influx and the subsequent downstream signaling.





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